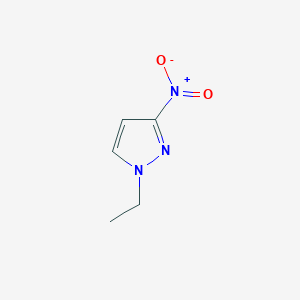

1-ethyl-3-nitro-1H-pyrazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-7-4-3-5(6-7)8(9)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOWBWIASXSRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588676 | |

| Record name | 1-Ethyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58793-46-7 | |

| Record name | 1-Ethyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 1 Ethyl 3 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution on Nitropyrazoles and Positional Reactivity

The pyrazole (B372694) ring is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution (SEAr). mdpi.comnih.govacs.org The position of substitution is heavily influenced by the substituents already present on the ring. In nitropyrazoles, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. cdnsciencepub.com

For 1-substituted pyrazoles, electrophilic substitution preferentially occurs at the C4 position. mdpi.comcdnsciencepub.com This is supported by molecular-orbital calculations which indicate that the localization energy for electrophilic substitution is lowest at this position. cdnsciencepub.com For instance, the nitration of 1-phenylpyrazole (B75819) with nitric acid in acetic anhydride (B1165640) yields 4-nitro-1-phenylpyrazole. cdnsciencepub.com However, when the reaction is carried out in mixed acids, the nitronium ion attacks the conjugate acid of the pyrazole, leading to substitution on the phenyl ring. cdnsciencepub.com The presence of an N-substituent, such as the ethyl group in 1-ethyl-3-nitro-1H-pyrazole, further directs electrophilic attack to the C4 position.

The introduction of a nitro group at the C3 position, as in this compound, significantly deactivates the ring, making further electrophilic substitution challenging. However, if a reaction does occur, it is still most likely to be at the C4 position, which is the most activated position on the deactivated ring. For example, the nitration of 3-nitropyrazole can be directed to the C4 position under specific conditions. mdpi.com

Nucleophilic Substitution Reactions in Nitropyrazole Systems

The electron-deficient nature of the nitropyrazole ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. mdpi.com This is particularly true for positions C3 and C5, which are inherently more electrophilic in the pyrazole ring. mdpi.com

Regioselective Nitro Group Displacement Reactions

The nitro group in nitropyrazoles can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when it is located at an activated position. In polynitropyrazoles, the displacement of a nitro group is a common reaction pathway. For example, in 1-methyl-3,4,5-trinitropyrazole, nucleophilic attack occurs regioselectively at the C5 position, leading to the displacement of the C5-nitro group. researchgate.net Similarly, 3,4,5-trinitro-1H-pyrazole reacts with various nucleophiles to afford 4-substituted-3,5-dinitropyrazoles through the substitution of the C4-nitro group. researchgate.net

For this compound, direct displacement of the nitro group by a nucleophile is less common without further activation of the ring. However, such reactions can be facilitated by the presence of other activating groups or under specific reaction conditions.

Influence of N1-Ethyl Substitution on Ring Reactivity

The N1-ethyl group in this compound has a significant influence on the reactivity of the pyrazole ring. The ethyl group is an electron-donating group, which can slightly increase the electron density of the ring compared to an unsubstituted nitropyrazole. However, its primary effect is steric.

A systematic study on the N-substitution of 3-substituted pyrazoles revealed that the regioselectivity of the reaction is influenced by the steric bulk of the electrophile. sci-hub.st In the context of nucleophilic attack on this compound, the N1-ethyl group can sterically hinder the approach of nucleophiles to the N1 and C5 positions.

Oxidation and Reduction Pathways of the Nitropyrazole Moiety

The nitro group of the nitropyrazole moiety is readily susceptible to both oxidation and reduction.

The most common reaction is the reduction of the nitro group to an amino group. smolecule.com This transformation is typically achieved using reducing agents such as hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride. The resulting aminopyrazole is a versatile intermediate for the synthesis of more complex heterocyclic compounds. For example, 1-methyl-3-nitro-1H-pyrazol-5-amine can be reduced to the corresponding diamine.

Oxidation of the nitropyrazole moiety is less common. Strong oxidizing agents can lead to further oxidation of the nitro group or degradation of the pyrazole ring.

Ring-Opening and Ring-Closure Reactions Involving Nitropyrazoles

Nitropyrazoles can participate in ring-opening and ring-closure reactions, often leading to the formation of different heterocyclic systems. These reactions are typically initiated by nucleophilic attack on the pyrazole ring.

A notable example is the ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism. researchgate.netarkat-usa.org In this process, a nucleophile adds to the pyrazole ring, leading to the opening of the ring, followed by a subsequent ring closure to form a new heterocyclic structure. For instance, the reaction of 1,4-dinitropyrazole with primary amines can lead to the formation of 1-substituted 4-nitroimidazoles through a degenerated ring transformation. arkat-usa.org Similarly, 3-methyl-1,4-dinitro-1H-pyrazole reacts with arylhydrazines via an ANRORC mechanism to yield 1-aryl-3(or 5)-methyl-4-nitro-1H-pyrazoles. researchgate.net

Ring-closure reactions are also important in the synthesis of fused pyrazole systems. For example, polynitroazoles can be linked by an N,N'-alkylene bridge to form tricyclic energetic compounds with enhanced thermal stability. rsc.org

Radical Reactions and Their Role in Nitropyrazole Chemistry

Radical reactions play a role in the chemistry of nitropyrazoles, particularly in their thermal decomposition and in certain synthetic transformations. The thermal decomposition of nitropyrazoles, which are often high-energy materials, can proceed through radical pathways. researchgate.netcolab.ws This can involve the homolytic cleavage of the C-NO2 bond to generate a pyrazolyl radical and a nitrogen dioxide radical (•NO2). colab.wsumons.ac.be

These radical species can then participate in secondary reactions. For example, the pyrazolyl radical can add to another nitropyrazole molecule, leading to an autocatalytic decomposition process. colab.ws The collisionally induced loss of a nitrogen dioxide radical from protonated nitropyrazoles in the gas phase has also been studied. umons.ac.be

Furthermore, radical reactions can be utilized in synthetic chemistry. For instance, the direct C-H arylselenation of 4-nitro-pyrazoles can proceed through pathways involving radical species (RSe•). nih.gov

Mechanistic Elucidation through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms involving this compound relies on a combination of kinetic and spectroscopic studies. These investigations provide insights into reaction pathways, transition states, and the influence of substituents on reactivity. While specific comprehensive studies on this compound are not extensively documented in publicly available literature, the principles can be understood by examining research on analogous pyrazole derivatives.

Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products, as well as for providing structural information that can support a proposed mechanism. Key spectroscopic methods include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR spectroscopy are powerful tools for determining the substitution patterns on the pyrazole ring. For example, in the N-alkylation of pyrazoles, ¹H NMR analysis is used to determine the regioselectivity of the reaction, distinguishing between N1 and N2 alkylation products. acs.org The chemical shifts of the pyrazole ring protons and the ethyl group protons in this compound would be sensitive to the electronic environment, providing clues about the reaction's progress.

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the nitro group (typically around 1560-1520 cm⁻¹ and 1360-1320 cm⁻¹) and the C=N and C=C bonds of the pyrazole ring would be monitored during a reaction to track the transformation of the starting material. sonar.ch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can help to confirm the identity of products and intermediates.

By combining kinetic data with spectroscopic analysis of the reaction mixture over time, a detailed picture of the reaction mechanism can be constructed. For example, the thermal decomposition of nitro-containing pyrazoles has been studied using techniques like thermogravimetric analysis (TGA) coupled with spectroscopic identification of the decomposition products. researchgate.net These studies can reveal the stability of the compound and the nature of the decomposition pathway.

Interactive Data Table: Spectroscopic Data for Related Pyrazole Compounds

The following table presents typical spectroscopic data for pyrazole derivatives, which can be used as a reference for the expected values for this compound.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) | Reference |

| 1-(But-3-yn-1-yl)-3-nitro-1H-pyrazole | 7.62 (d, 1H), 6.90 (d, 1H), 4.37 (t, 2H), 2.82 (td, 2H), 2.07 (t, 1H) | 156.2, 132.6, 102.8, 79.3, 71.7, 52.3, 20.4 | Not specified | [M+H]⁺ 166.0617 | acs.org |

| 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile | 7.63 (d, 1H), 6.96 (d, 1H), 4.49 (t, 2H), 3.05 (t, 2H) | 156.8, 133.0, 116.0, 103.5, 49.1, 19.3 | Not specified | Not specified | acs.org |

| Ethyl 3-(3-Nitro-1H-pyrazol-1-yl)propanoate | 7.59 (d, 1H), 6.86 (d, 1H), 4.50 (t, 2H), 4.14 (q, 2H), 2.97 (t, 2H), 1.24 (t, 3H) | 170.5, 156.1, 133.2, 102.7, 61.3, 49.0, 34.3, 14.1 | Not specified | [M+H]⁺ 214.0828 | acs.org |

| 1-(2-Bromoethyl)-3-nitro-1H-pyrazole | CH₂ groups around 3.8–4.2 | Not specified | Not specified | Consistent with C₅H₆BrN₃O₂ |

Interactive Data Table: Kinetic Parameters for Related Pyrazole Reactions

This table illustrates the type of kinetic data obtained from studies on pyrazole reactions, such as activation energies and rate constants, which are crucial for understanding reaction mechanisms.

| Reaction | Catalyst/Solvent | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/mol·K) | Rate Constant (k) | Reference |

| Pyranopyrazole Synthesis (p-NO₂ benzaldehyde) | Sodium Benzoate/Water | 13.47 | -188.2 | Not specified | tandfonline.com |

| Pyranopyrazole Synthesis (unsubstituted benzaldehyde) | Sodium Benzoate/Water | 19.1 | Not specified | Not specified | tandfonline.com |

| Pyranopyrazole Synthesis (p-OCH₃ benzaldehyde) | Sodium Benzoate/Water | 37.4 | Not specified | Not specified | tandfonline.com |

| Thermal Decomposition of 1-[2,2-bis(methoxy-NNO-azoxy)ethyl]-3-nitropyrazole | - | 150-170 | Not specified | Not specified | researchgate.net |

Computational and Theoretical Investigations of 1 Ethyl 3 Nitro 1h Pyrazole

Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to modern chemistry, providing detailed information about molecular properties. For 1-ethyl-3-nitro-1H-pyrazole, these methods can elucidate its three-dimensional structure, the distribution of electrons, and its inherent stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to optimize the molecular geometry and predict the electronic properties of pyrazole (B372694) derivatives. bohrium.com DFT calculations, often using the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), can determine the most stable conformation of this compound by finding the minimum energy state on the potential energy surface. mdpi.comresearchgate.netmdpi.com

Table 1: Predicted Geometrical Parameters for this compound (Representative Data based on DFT Calculations of Similar Pyrazoles)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-N2 (pyrazole) | ~1.32 Å |

| C3-N (nitro) | ~1.46 Å | |

| N-O (nitro) | ~1.23 Å | |

| Bond Angle | O-N-O (nitro) | ~124° |

| Dihedral Angle | C2-C3-N-O (nitro) | ~180° (for coplanarity) |

Note: These values are illustrative and based on typical data for related nitropyrazole structures found in computational studies. acs.org

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. masterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For this compound, the electron-withdrawing nitro group is expected to significantly influence the FMOs. The LUMO is likely to be localized primarily over the nitro group and the pyrazole ring, indicating that these are the primary sites for nucleophilic attack. researchgate.net The HOMO may be distributed across the pyrazole ring.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. materialsciencejournal.org These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). ijcrt.org A higher electrophilicity index points to a greater capacity to act as an electrophile.

Table 2: Representative Frontier Orbital Energies and Chemical Reactivity Descriptors

| Parameter | Formula | Representative Value |

| HOMO Energy | E_HOMO | ~ -7.5 eV |

| LUMO Energy | E_LUMO | ~ -2.8 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.7 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.35 eV |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 5.15 eV |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 5.65 eV |

Note: These values are representative examples derived from studies on analogous nitro-aromatic compounds and serve for illustrative purposes. materialsciencejournal.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. bohrium.com The MEP map illustrates regions of positive and negative electrostatic potential.

For this compound, the MEP analysis would reveal a significant region of negative potential (typically colored red) around the oxygen atoms of the nitro group. nih.govrsc.org This indicates a high electron density and marks these atoms as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms of the ethyl group and the pyrazole ring, identifying them as potential sites for nucleophilic attack or hydrogen bond donation. derpharmachemica.com The MEP surface provides a visual guide to how the molecule will interact with other molecules, including biological receptors or solvents. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular activity.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov Docking algorithms place the ligand into the binding site of a receptor and score the different poses based on their predicted binding affinity.

Given the prevalence of pyrazole scaffolds in medicinal chemistry, docking studies could explore the potential of this compound as an inhibitor of various enzymes, such as kinases or bacterial enzymes like FabH. The results would predict the preferred binding orientation and calculate a binding energy or inhibition constant (Ki). The analysis would highlight key intermolecular interactions, such as hydrogen bonds between the nitro group and amino acid residues, or hydrophobic interactions involving the ethyl group and pyrazole ring. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. DFT calculations are commonly used to simulate vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.gov

The theoretical vibrational frequencies for this compound can be calculated and compared to experimental FT-IR spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity. nih.gov This analysis helps in assigning specific vibrational modes, such as the characteristic symmetric and asymmetric stretches of the NO₂ group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com Comparing theoretical and experimental NMR spectra can confirm the molecular structure, with predicted chemical shifts for the protons and carbons of the pyrazole ring and the ethyl group providing valuable structural information. researchgate.net

Investigation of Reaction Pathways and Transition States through Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the reaction pathways and transition states involved in the synthesis and transformation of substituted pyrazoles like this compound. While specific studies on this exact molecule are not extensively documented in public literature, the principles can be understood from research on analogous systems, such as the isomerization of N-nitropyrazoles and the reactions of other substituted pyrazoles. nih.govencyclopedia.pub

The formation of this compound typically involves the nitration of 1-ethyl-1H-pyrazole. Computational models can predict the regioselectivity of this electrophilic substitution. By calculating the electron density at different positions of the pyrazole ring, it is possible to determine the most likely site for nitration. encyclopedia.pub DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model the geometry of reactants, intermediates, transition states, and products. nih.govnih.gov

A critical aspect of these investigations is the calculation of activation energy barriers for different potential reaction pathways. For instance, in the rearrangement of N-nitropyrazole to C-nitropyrazoles, DFT has been used to map the potential energy surface and identify the transition states for the migration of the nitro group. nih.gov One study on the isomerization of 1-nitro-3-trinitromethylpyrazole revealed that the migration of the N-NO2 group involves a significant energy barrier. nih.gov Similar computational approaches can be applied to understand the potential isomerization of this compound to its other isomeric forms, such as 1-ethyl-5-nitro-1H-pyrazole or 1-ethyl-4-nitro-1H-pyrazole.

The reaction mechanism is elucidated by identifying the intermediates and the transition states that connect them. For example, a proposed mechanism for the isomerization of an N-nitropyrazole involves the shifting of the nitro group, and the stability of the resulting intermediates and the energy of the transition states determine the most favorable pathway. nih.gov The table below shows calculated free energies and energy barriers for a related isomerization process, illustrating the kind of data generated in such computational studies.

Table 1: Calculated Free Energies and Energy Barriers for a Proposed Isomerization Pathway of a Substituted Nitropyrazole nih.gov Data for the isomerization of 1-nitro-3-dinitromethylpyrazole anion. All energies are in kJ mol−1.

| Species | Relative Free Energy (kJ mol−1) |

|---|---|

| Reactant (1-nitro-3-dinitromethylpyrazole anion) | 0.0 |

| Transition State 1 | 147.3 |

| Intermediate | -76.2 |

| Transition State 2 | 104.1 |

| Product (5-nitro-3-dinitromethyl-2H-pyrazole) | -68.9 |

These computational models can also account for the influence of solvents, often using a Polarizable Continuum Model (PCM), to provide a more accurate representation of reaction conditions in solution. researchgate.net

Tautomerism and Isomeric Equilibria in Substituted Pyrazoles

Tautomerism is a key feature of pyrazole chemistry. In the case of N-unsubstituted pyrazoles, annular prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms, is common. mdpi.comresearchgate.net For N-substituted pyrazoles like this compound, this type of tautomerism is blocked. However, the concept of isomeric equilibria between different substituted forms is highly relevant.

Computational methods are instrumental in determining the relative stabilities of different isomers. For substituted pyrazoles, the position of substituents significantly affects the stability of the molecule. Theoretical calculations can predict the most stable isomer by comparing their total or free energies. mdpi.com

Studies on a range of 3(5)-substituted pyrazoles have shown that the electronic nature of the substituents is a determining factor in tautomeric preference. Electron-donating groups and those capable of participating in the π-system, including the nitro group (NO2), have been found to favor the C3-tautomer. mdpi.com This suggests that for an N-unsubstituted 3-nitropyrazole, the tautomer with the nitro group at the 3-position is more stable. While this compound does not exhibit tautomerism, the inherent stability of having the nitro group at the C3 position is a significant factor.

Computational studies on related compounds, such as 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid, have modeled the tautomeric equilibria between the 1H- and 2H-pyrazole forms using methods like MP2/cc-pVTZ, showing a preference for the 1H tautomer in the solid state. Although this specific tautomerism is not applicable to this compound, the methodology is transferable to studying the equilibria between different positional isomers.

The relative stabilities of isomers can be quantified by calculating the energy difference between them. The table below, derived from a study on a related pyrazole, illustrates how computational chemistry can predict isomeric stability.

Table 2: Calculated Relative Stability of Tautomers for a Substituted Pyrazole Data for 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.

| Tautomer | Relative Stability (kcal/mol) |

|---|---|

| 1H-pyrazole | 0.0 |

| 2H-pyrazole | +2.3 |

Furthermore, computational models can investigate the potential for isomerization under certain conditions, such as high temperatures, by calculating the energy barriers for the interconversion of isomers. nih.gov These theoretical investigations provide crucial insights into the thermodynamics and kinetics of isomeric equilibria, guiding synthetic strategies and helping to understand the behavior of these compounds.

Spectroscopic Characterization Techniques in Nitropyrazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-ethyl-3-nitro-1H-pyrazole, ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the pyrazole (B372694) ring protons. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The pyrazole ring protons at positions 4 and 5 will appear as doublets. Based on data from analogous compounds like 1-propyl-3-nitro-1H-pyrazole, the chemical shifts can be predicted. sci-hub.st For instance, in 1-propyl-3-nitro-1H-pyrazole, the proton at C5 (H5) appears at δ 7.47 ppm, while the proton at C4 (H4) is at δ 6.90 ppm. sci-hub.st The ethyl group's protons are anticipated in the upfield region, with the -CH₂ quartet around 4.2-4.4 ppm and the -CH₃ triplet around 1.4-1.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals are expected. The carbon atom bearing the nitro group (C3) is significantly deshielded and appears far downfield, typically around δ 155-158 ppm, as seen in related structures like 1-propyl-3-nitro-1H-pyrazole (δ 155.7 ppm). sci-hub.st The pyrazole ring carbons, C4 and C5, are expected around δ 102-132 ppm. sci-hub.st The carbons of the ethyl group will be found upfield, with the -CH₂ carbon appearing around δ 50-55 ppm and the -CH₃ carbon at approximately δ 10-15 ppm. sci-hub.st

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms. The spectrum would show three signals corresponding to the two pyrazole nitrogens (N1 and N2) and the nitrogen of the nitro group. The chemical shift of the N-ethylated nitrogen (N1) would differ significantly from the un-substituted pyrazole nitrogen (N2) and the nitro group nitrogen, providing valuable data on the electronic distribution within the heterocyclic system.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H (pyrazole H5) | ~7.5 - 7.6 | d |

| ¹H (pyrazole H4) | ~6.9 - 7.0 | d |

| ¹H (-CH₂) | ~4.2 - 4.4 | q |

| ¹H (-CH₃) | ~1.4 - 1.5 | t |

| ¹³C (C3) | ~155 - 158 | s |

| ¹³C (C5) | ~132 - 133 | d |

| ¹³C (C4) | ~102 - 103 | d |

| ¹³C (-CH₂) | ~50 - 55 | t |

| ¹³C (-CH₃) | ~10 - 15 | t |

Note: Predicted values are based on data for structurally similar compounds. sci-hub.st

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions from the nitro group. The asymmetric stretching vibration of the -NO₂ group typically appears as a very strong band in the 1520-1560 cm⁻¹ region, while the symmetric stretch is found in the 1340-1380 cm⁻¹ range. Other key vibrations include the C-H stretching of the ethyl group and pyrazole ring (around 2850-3150 cm⁻¹), C=N and C=C stretching of the pyrazole ring (1400-1600 cm⁻¹), and C-N stretching vibrations. For the related compound 3-nitropyrazole, characteristic bands are observed for the pyrazole ring C-H bonds at 3126 and 3143 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the nitro group vibrations are also visible in Raman spectra, aromatic ring vibrations often give strong signals. The symmetric stretching of the pyrazole ring is expected to be a prominent feature.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1380 |

| Pyrazole Ring | C-H Stretch | 3100 - 3150 |

| Ethyl Group | C-H Stretch | 2850 - 3000 |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 |

Note: Ranges are based on typical values for these functional groups and data from related compounds. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₅H₇N₃O₂, giving it a molecular weight of 141.13 g/mol . amadischem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 141. A primary fragmentation pathway for N-alkyl pyrazoles involves the loss of the alkyl group. For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃), leading to a fragment ion at m/z = 112. Another common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). The fragmentation of the related 1-methyl-3-nitropyrazole shows loss of the nitro group and subsequent rearrangement of the pyrazole ring. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like 1-isopropyl-3-nitro-1H-pyrazole and 3-nitro-1-phenethyl-1H-pyrazole reveals key structural features. sci-hub.st

These studies show that the pyrazole ring is planar. sci-hub.st The N-alkylation at the N1 position is confirmed, and the bond lengths and angles within the pyrazole ring are consistent with its aromatic character. sci-hub.st For instance, in related structures, the C3-NO₂ bond is typically around 1.45 Å. The crystal packing is often governed by weak intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between pyrazole rings of adjacent molecules. acs.orgrcsb.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between different energy levels within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a nitrated aromatic system.

The nitro group, being a strong chromophore, significantly influences the electronic absorption. The spectrum is likely to display intense absorptions corresponding to π → π* transitions associated with the pyrazole ring and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. Studies on related nitrophenyl pyrazole derivatives show absorption maxima (λmax) in the range of 250-350 nm. sonar.chresearchgate.net The exact position of λmax for this compound would provide insight into the conjugation and electronic structure of the molecule.

Advanced Applications and Research Frontiers of Nitropyrazole Derivatives

Research into Energetic Materials Based on Nitropyrazoles

Nitropyrazole-based energetic compounds have garnered considerable attention in the field of energetic materials (EMs). Their appeal stems from a combination of high heats of formation, high density, and the ability to tailor their thermal stability and detonation performance. acs.orgnih.govnih.gov The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a stable backbone that can be functionalized with nitro groups and other substituents to create a wide range of energetic materials with applications as explosives, propellants, and pyrotechnics. acs.orgnih.govnih.gov While specific research on 1-ethyl-3-nitro-1H-pyrazole as an energetic material is not extensively documented in publicly available literature, the general principles and findings for the broader class of nitropyrazoles provide a strong indication of its potential characteristics and areas of research interest.

Design Principles for High-Performance Energetic Compounds

The design of high-performance energetic compounds based on nitropyrazoles is guided by several key principles aimed at optimizing energy output while maintaining acceptable levels of safety and stability. A primary goal is to achieve a high density and a positive heat of formation, which are critical for superior detonation performance. The introduction of nitro groups (–NO2) onto the pyrazole ring is a fundamental strategy, as these groups increase the density and oxygen balance of the molecule. nih.gov The number and position of nitro groups significantly influence the energetic properties.

Furthermore, the creation of fused-ring systems by combining the pyrazole ring with other heterocyclic rings, such as triazoles or tetrazines, is a sophisticated approach to developing advanced energetic materials. rsc.orgbibliotekanauki.pl These fused structures can enhance thermal stability and density. The use of substituents can also be tailored to create melt-castable explosives, which have a melting point in a desirable range for processing. scispace.com

Thermal Stability and Decomposition Studies

The thermal stability of nitropyrazole-based energetic materials is a critical factor for their safe handling, storage, and application. Research in this area focuses on understanding the decomposition mechanisms and identifying the temperatures at which these materials begin to break down. The thermal decomposition of nitropyrazoles can be a complex process involving multiple steps. daneshyari.comcolab.wsuni-muenchen.de

Studies have shown that the decomposition pathway can be initiated by the cleavage of a C-NO2 or N-NO2 bond. mdpi.comresearchgate.net The presence of other functional groups, such as amino groups, can influence the decomposition mechanism, potentially leading to the formation of more stable intermediates like furazans. researchgate.net The thermal stability of nitropyrazoles can be significantly influenced by their molecular structure. For instance, the formation of intramolecular hydrogen bonds and the creation of salt structures have been shown to enhance thermal stability. nih.gov

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are common experimental techniques used to determine the decomposition temperatures of these materials. nih.govrsc.org Theoretical studies are also employed to model the decomposition pathways and predict thermal stability. mdpi.com

Table 1: Decomposition Temperatures of Selected Nitropyrazole Derivatives

| Compound | Decomposition Temperature (Td, °C) | Reference |

|---|---|---|

| 3,5-dinitramino-4-nitropyrazole | 194 | mdpi.com |

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole | 163.9 | rsc.org |

| N-(5-(5-amino-1,3,4-oxadiazol-2-yl)-4-nitro-1H-pyrazol-3-yl)nitramide | 242.7 | rsc.org |

| 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) | 215-340 | researchgate.net |

Detonation Performance Prediction and Evaluation

The detonation performance of an energetic material is characterized by its detonation velocity (D) and detonation pressure (P). These parameters are crucial for determining the effectiveness of an explosive. For nitropyrazole-based compounds, both experimental measurements and theoretical calculations are used to evaluate their detonation performance. bibliotekanauki.plresearchgate.net

The Kamlet-Jacobs (K-J) equations are a widely used empirical method for predicting the detonation velocity and pressure based on the molecular formula, density, and heat of formation of the compound. researchgate.net More advanced computational methods, such as those implemented in software like EXPLO5, are also employed for more accurate predictions. researchgate.netacs.orgrsc.org

Research has shown that increasing the number of nitro groups on the pyrazole ring generally leads to higher detonation velocities and pressures due to the increased density and oxygen balance. nih.gov The introduction of high-energy functional groups like the trinitromethyl group (–C(NO2)3) can also significantly enhance detonation performance. bibliotekanauki.placs.org

Table 2: Predicted Detonation Performance of Selected Nitropyrazole Derivatives

| Compound | Density (ρ, g/cm³) | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|---|

| 4-Nitropyrazole | 1.52 | 6680 | 18.81 | nih.gov |

| Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole | 1.80 | 8790 | 33.8 | acs.org |

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole | 1.926 | 9206 | - | rsc.org |

| 4,5-dinitro-3-(trinitromethyl)-1H-pyrazol-1-amine | - | 9230 | 39.69 | bibliotekanauki.pl |

Sensitivity Analysis to Impact and Friction

The sensitivity of an energetic material to external stimuli such as impact and friction is a critical safety parameter. A lower sensitivity is highly desirable to prevent accidental detonation. The sensitivity of nitropyrazole derivatives is influenced by their molecular and crystal structures. nih.govresearchgate.net

The presence of strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can help to stabilize the crystal lattice and reduce sensitivity. rsc.org The formation of zwitterionic structures within the crystal can also lead to exceptionally low sensitivity. rsc.org Conversely, the presence of certain functional groups or strained ring systems can increase sensitivity.

Standardized tests, such as the BAM fallhammer test for impact sensitivity and the BAM friction test, are used to experimentally determine the sensitivity of these compounds. researchgate.netacs.org Computational methods are also being developed to predict the sensitivity of energetic materials based on their molecular properties. nih.gov

Table 3: Impact and Friction Sensitivity of Selected Nitropyrazole Derivatives

| Compound | Impact Sensitivity (IS, J) | Friction Sensitivity (FS, N) | Reference |

|---|---|---|---|

| Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole | 7 | 192 | acs.org |

| N-(5-(5-amino-1,3,4-oxadiazol-2-yl)-4-nitro-1H-pyrazol-3-yl)nitramide | >35 | >240 | rsc.org |

| Methylene (B1212753) bridged nitropyrazole with methylamino group | Insensitive | Insensitive | researchgate.net |

| Methylene bridged nitropyrazole with methylnitramino group | 4 | 240 | researchgate.net |

Medicinal Chemistry and Pharmacological Potential of Pyrazole Derivatives: Research Approaches

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous approved drugs containing this heterocyclic ring. mdpi.comorientjchem.org Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects. nih.gov While specific research on the medicinal chemistry applications of this compound is limited, the general approaches to designing and synthesizing pyrazole-based drug candidates are well-documented and provide a framework for exploring its potential.

Design and Synthesis of Pyrazole-Based Drug Candidates

The design of pyrazole-based drug candidates often involves a strategy of molecular hybridization, where the pyrazole ring is combined with other pharmacologically active moieties to create new molecules with enhanced or novel biological activities. mdpi.com The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to improve its drug-like characteristics. mdpi.comekb.eg

The synthesis of pyrazole derivatives can be achieved through various well-established chemical reactions. A common and versatile method is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.commdpi.com This reaction allows for the introduction of a wide variety of substituents onto the pyrazole ring. Other synthetic routes include the reaction of α,β-unsaturated ketones or acetylenic ketones with hydrazines. mdpi.com

Modern synthetic methodologies, such as copper-catalyzed cross-dehydrogenative coupling, have been developed to create complex pyrazole-based pharmacophores under mild reaction conditions. acs.org These advanced synthetic techniques expand the accessible chemical space for pyrazole derivatives, facilitating the discovery of new drug candidates. mdpi.com

Compound Names Mentioned in this Article

Structure-Activity Relationship (SAR) Studies in Pyrazole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. For the pyrazole scaffold, SAR studies have been instrumental in the development of numerous therapeutic agents. nih.govchemscene.com The core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers multiple sites for substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

In the context of This compound , the ethyl group at the N1 position and the nitro group at the C3 position are key determinants of its potential biological activity. The ethyl group, a small alkyl substituent, can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The position and nature of the substituent on the pyrazole ring are known to be critical for activity. For instance, in a series of pyrazole derivatives studied for their anti-inflammatory activity, the nature of the substituent at the N1 position was found to significantly impact their inhibitory potency against cyclooxygenase (COX) enzymes.

The nitro group at the C3 position is a strong electron-withdrawing group, which profoundly influences the electronic properties of the pyrazole ring. This can be a crucial feature for biological activity, as the nitro group can participate in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamine (B1172632) intermediates, a mechanism of action for several antimicrobial and anticancer drugs. researchgate.net SAR studies on nitropyrazole derivatives have demonstrated that the position of the nitro group is critical for their biological effects. For example, in a study of nitropyrazole-derived high energy density materials, the position of the nitro group was found to influence their cyto- and genotoxicity.

A hypothetical SAR study on a series of 1-alkyl-3-nitropyrazoles could explore how varying the length and branching of the alkyl chain at the N1 position affects a specific biological activity, such as antimicrobial or anticancer efficacy.

| Substituent at N1 | Lipophilicity (Predicted) | Predicted Biological Activity |

| Methyl | Lower | May exhibit different cell permeability |

| Ethyl | Moderate | Balanced lipophilicity and activity |

| Propyl | Higher | May show increased membrane interaction |

| Isopropyl | Higher | Steric bulk may affect binding |

Ligand-Target Interactions: Computational Docking and Binding Mode Analysis

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a specific protein target. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. For pyrazole derivatives, molecular docking studies have provided valuable insights into their mechanisms of action against various targets, including enzymes and receptors. acs.org

In the case of This compound , computational docking could be employed to predict its interaction with various biological targets. For instance, given the known antimicrobial and anticancer properties of some nitropyrazoles, one could dock this compound into the active sites of key bacterial or cancer-related enzymes. The nitro group, with its potential for hydrogen bonding and electrostatic interactions, would likely play a significant role in the binding mode. The ethyl group at the N1 position would be expected to occupy a hydrophobic pocket within the active site.

A binding mode analysis would reveal the specific amino acid residues that interact with the ligand. For example, the nitro group's oxygen atoms could form hydrogen bonds with donor residues like arginine or lysine, while the pyrazole ring itself could engage in π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine. The ethyl group might interact with hydrophobic residues like leucine, isoleucine, or valine.

A study on pyrazole-based inhibitors of a specific kinase, for instance, might reveal the following hypothetical interactions for This compound :

| Interaction Type | Ligand Moiety | Interacting Residue (Hypothetical) |

| Hydrogen Bond | Nitro Group (O) | Arg145 |

| Hydrogen Bond | Pyrazole N2 | Ser88 |

| π-π Stacking | Pyrazole Ring | Phe190 |

| Hydrophobic | Ethyl Group | Leu75, Val83 |

These predicted interactions can then guide the synthesis of new derivatives with improved binding affinity and selectivity. For example, if a larger hydrophobic pocket is identified near the ethyl group, synthesizing derivatives with bulkier alkyl groups at the N1 position could lead to enhanced potency.

In Silico Screening and Drug Discovery Methodologies for Pyrazole Derivatives

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the early stages of drug discovery by prioritizing compounds for experimental testing. Pyrazole scaffolds are frequently included in virtual screening libraries due to their proven track record as "privileged structures" in medicinal chemistry.

For the discovery of novel drugs based on the This compound scaffold, a typical in silico workflow would involve:

Target Identification: Identifying a biologically relevant target, such as a bacterial enzyme or a cancer-associated protein.

Library Generation: Creating a virtual library of compounds based on the 1-ethyl-3-nitropyrazole scaffold, with variations at other positions of the pyrazole ring.

Virtual Screening: Docking the library of compounds into the active site of the target protein.

Hit Identification: Ranking the compounds based on their predicted binding affinity (docking score) and identifying the most promising "hits."

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the hit compounds to assess their drug-likeness. fluorochem.co.uk

For example, a virtual screening campaign targeting a bacterial enzyme might identify a series of 1-ethyl-3-nitropyrazole derivatives with predicted high binding affinities. Subsequent in silico ADMET prediction could then filter these hits to select those with favorable pharmacokinetic properties and low predicted toxicity.

| Compound ID | Docking Score (kcal/mol) | Predicted Oral Bioavailability | Predicted Toxicity Risk |

| ENP-001 | -8.5 | High | Low |

| ENP-002 (this compound) | -7.2 | Good | Low |

| ENP-003 | -9.1 | Low | Moderate |

| ENP-004 | -8.8 | High | Low |

This data-driven approach allows researchers to focus their synthetic efforts on the most promising candidates, thereby increasing the efficiency of the drug discovery process.

Catalysis and Ligand Design with Pyrazole Scaffolds

Pyrazole derivatives are not only important in medicinal chemistry but also play a significant role in catalysis and coordination chemistry. organic-chemistry.orgnih.gov The nitrogen atoms of the pyrazole ring can coordinate to metal ions, making them excellent ligands for a wide range of transition metals. researchgate.net The resulting metal complexes can exhibit catalytic activity in various organic transformations.

The steric and electronic properties of the pyrazole ligand can be readily tuned by introducing substituents on the ring, which in turn influences the properties and reactivity of the metal complex. In This compound , the ethyl group at N1 provides steric bulk that can influence the coordination geometry around the metal center. The electron-withdrawing nitro group at C3 will decrease the electron density on the pyrazole ring, affecting the donor properties of the coordinating nitrogen atom. This can modulate the Lewis acidity of the metal center and, consequently, its catalytic activity.

Pyrazole-based ligands have been successfully employed in a variety of catalytic reactions, including:

Polymerization: Pyrazole ligands have been used to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. nih.gov

Cross-coupling reactions: Palladium complexes with pyrazole-based ligands have shown high efficiency in Suzuki and Heck cross-coupling reactions.

Oxidation reactions: Copper-pyrazole complexes have been investigated as catalysts for the oxidation of alcohols and other organic substrates.

The design of new pyrazole-based ligands is an active area of research. By incorporating specific functional groups, it is possible to create ligands that can stabilize specific metal oxidation states or promote particular reaction pathways. The use of chiral pyrazole ligands has also been explored for asymmetric catalysis, leading to the synthesis of enantiomerically enriched products.

Materials Science Applications Beyond Energetic Materials (e.g., Optical Materials)

While nitropyrazoles are known for their applications as energetic materials, the unique electronic and structural properties of the pyrazole scaffold also make it attractive for applications in materials science, particularly in the development of optical materials. sigmaaldrich.com Pyrazole-containing compounds have been investigated for their fluorescent and nonlinear optical (NLO) properties.

The photophysical properties of pyrazole derivatives can be tuned by modifying the substituents on the pyrazole ring. The introduction of electron-donating and electron-accepting groups can create a "push-pull" system, which can lead to interesting optical properties such as solvatochromism and fluorescence. In This compound , the nitro group acts as a strong electron-accepting group. While this specific compound may not be highly fluorescent on its own, it can serve as a valuable building block for the synthesis of more complex molecules with tailored optical properties.

For instance, by introducing a strong electron-donating group at another position on the pyrazole ring, it would be possible to create a molecule with a significant intramolecular charge transfer character, which is often associated with large NLO responses. Such materials are of interest for applications in optoelectronics, such as optical switching and frequency conversion.

Furthermore, pyrazole derivatives can be incorporated into polymers to create functional materials with specific optical, electrical, or mechanical properties. Pyrazole-containing polymers have been explored for use in sensors, organic light-emitting diodes (OLEDs), and as corrosion inhibitors.

Future Directions and Emerging Research Areas

Development of Novel and Green Synthetic Methodologies for Nitropyrazoles

A significant thrust in modern chemistry is the development of environmentally benign and efficient synthetic protocols. For nitropyrazoles, this involves moving away from harsh nitrating agents like mixed acids (HNO₃/H₂SO₄) towards greener alternatives. Future research is focused on several key areas:

Green Nitrating Agents: The use of reagents like oxone in aqueous solutions presents a safer, more economical, and simpler approach for nitrating pyrazole (B372694) precursors. Researchers are also exploring solid catalysts, such as montmorillonite (B579905) K-10 impregnated with bismuth nitrate (B79036) or zeolites like Faujasite, which can facilitate nitration under milder conditions and often without the need for strong acids.

Process Optimization: One-pot, two-step syntheses are being developed to improve efficiency. For instance, pyrazole can be first reacted with concentrated sulfuric acid to form a sulfate (B86663) salt, followed by direct nitration, streamlining the process and potentially increasing yields.

Catalyst-Free and Solvent-Free Reactions: Microwave-assisted synthesis and reactions conducted by grinding reagents together in a pestle and mortar represent emerging green techniques. These methods can significantly reduce reaction times, eliminate the need for conventional heating, and minimize the use of volatile organic solvents. For example, pyranopyrazoles have been successfully synthesized using microwave irradiation in ethanol (B145695) or even in water as a green solvent.

1,3-Dipolar Cycloaddition: This reaction provides a versatile and eco-friendly route to pyrazole derivatives. Conducting these reactions at room temperature can prevent the formation of unwanted byproducts, and simplifying the work-up process by avoiding organic solvents aligns with the principles of green chemistry.

These advancements aim to make the synthesis of nitropyrazoles, including derivatives of 1-ethyl-3-nitro-1H-pyrazole, safer, more cost-effective, and sustainable.

| Synthetic Approach | Key Features | Potential Advantages |

| Green Nitrating Agents | Use of oxone, bismuth nitrate on montmorillonite K-10. | Safer reagents, milder conditions, reduced acid waste. |

| Process Optimization | One-pot, multi-step reactions. | Increased efficiency, reduced intermediate handling. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Drastically reduced reaction times, elimination of bulk heating. |

| Solvent-Free Reactions | Grinding reagents together (mechanochemistry). | Eliminates solvent waste, potential for new reactivity. |

Advanced Computational Approaches for Complex Nitropyrazole Systems

Computational chemistry has become an indispensable tool for understanding and predicting the properties of energetic materials and other complex chemical systems. For nitropyrazoles, theoretical methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental work.

Future research will likely see an expanded role for computational modeling in:

Predicting Physicochemical Properties: Computational methods are employed to calculate key parameters such as density, heat of formation, and detonation performance for newly designed nitropyrazole-based energetic compounds. This allows for the in silico screening of potential candidates before undertaking time-consuming and resource-intensive synthesis.

Understanding Reaction Mechanisms: Theoretical studies can elucidate the complex pathways of thermal decomposition in nitropyrazoles. For example, computational analysis can help determine whether decomposition is initiated by the cleavage of a C-NO₂ bond, intramolecular oxidation, or hydrogen transfer, providing crucial insights into the stability of these compounds.

Rational Design of New Molecules: By simulating the effects of adding different functional groups to the pyrazole ring, researchers can rationally design new derivatives with desired properties. Advanced computational models can predict how structural modifications will impact factors like energy content, sensitivity, and thermal stability.

Spectroscopic Analysis: DFT calculations are also used to predict and interpret vibrational spectra (Infrared and Raman) of nitropyrazole derivatives, aiding in their structural characterization.

The integration of machine learning with these computational methods is an emerging area that could further accelerate the discovery and design of novel nitropyrazole systems with precisely tailored characteristics.

Exploration of New Application Domains for this compound Derivatives

While much research on nitropyrazoles has focused on their energetic properties, the versatile pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry and agrochemistry. The introduction of an ethyl group and a nitro group, as in this compound, modifies the electronic and steric properties of the ring, opening possibilities for new applications.

Emerging areas of exploration for derivatives include:

Pharmaceuticals: Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. Future research could involve synthesizing and screening libraries of this compound derivatives for potential therapeutic applications. The nitro group, for instance, can be reduced to an amino group, providing a key functional handle for further molecular elaboration.

Agrochemicals: The pyrazole core is present in numerous commercial pesticides and herbicides. Derivatives of this compound could be investigated for their potential as novel agrochemicals, offering new modes of action to combat resistance in pests and weeds.

Materials Science: Beyond energetic materials, nitropyrazoles can serve as ligands for the synthesis of coordination compounds and metal-organic frameworks (MOFs). The specific stereoelectronic profile of this compound could lead to novel materials with interesting optical, magnetic, or catalytic properties.

| Application Domain | Potential Role of this compound Derivatives |

| Pharmaceuticals | Scaffolds for anti-inflammatory, antimicrobial, or anticancer agents. |

| Agrochemicals | Development of new pesticides and herbicides. |

| Materials Science | Ligands for creating coordination polymers and MOFs with unique properties. |

Interdisciplinary Research Integrating Nitropyrazole Chemistry with Other Fields

The future of nitropyrazole chemistry lies in its integration with other scientific disciplines. The inherent versatility of the pyrazole ring allows it to serve as a bridge between traditional organic synthesis and fields like biology, materials science, and engineering.

Chemistry and Biology: Collaborative efforts between synthetic chemists and biologists are crucial for exploring the pharmaceutical potential of this compound derivatives. This involves not only synthesis but also extensive biological screening, structure-activity relationship (SAR) studies, and investigation of mechanisms of action.

Chemistry and Materials Science: The design of new energetic materials is an interdisciplinary challenge. It requires combining synthetic expertise with advanced materials characterization techniques and computational modeling to understand the relationship between molecular structure and macroscopic properties like sensitivity and detonation performance. Furthermore, the use of nitropyrazoles in developing new dyes, conductive polymers, and photovoltaic materials represents a growing area of interdisciplinary interest.

Chemistry and Environmental Science: The push towards green synthesis methodologies for nitropyrazoles is a direct result of the integration of chemical research with principles of environmental science and sustainability. This collaboration is essential for developing industrial chemical processes that are both efficient and ecologically responsible.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and the broader class of nitropyrazoles, leading to innovations across a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for 1-ethyl-3-nitro-1H-pyrazole?

- Methodological Answer : Focus on regioselective nitration and alkylation steps. Use N,N-dimethylacetamide as a solvent to enhance reaction efficiency, and optimize temperature (e.g., 80–100°C) to minimize byproducts like 1-ethyl-5-nitro isomers. Monitor reaction progress via TLC or HPLC, referencing protocols for ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate synthesis . Purify via silica gel chromatography using ethyl acetate/hexane gradients.

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Combine 1H-NMR (to confirm substituent positions), LC-MS (to assess molecular ion peaks), and melting point analysis . Cross-reference spectral data with PubChem entries for structurally similar compounds (e.g., ethyl 4-nitro-1H-pyrazole-5-carboxylate ). For crystalline samples, use single-crystal X-ray diffraction (e.g., Mercury CSD 2.0 ) to resolve ambiguities in nitro group orientation.

Q. What safety protocols are critical when handling nitro-substituted pyrazoles?

- Methodological Answer : Adhere to H303+H313+H333 safety statements: avoid inhalation/ingestion, wear PPE (gloves, goggles, lab coats), and work in a fume hood. Use P264+P280+P305+P351+P338+P337+P313 precautions, including emergency eye washing and ventilation . Store compounds in airtight containers away from reducing agents to prevent explosive decomposition.

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, deactivating the pyrazole ring toward electrophilic substitution but facilitating nucleophilic aromatic substitution (SNAr). Compare reactivity with methyl or methoxy analogs (e.g., 1-ethyl-3-methoxy-4-nitro-1H-pyrazole ) using DFT calculations (B3LYP/6-31G*) to map charge distribution and predict reaction sites . Validate via Suzuki-Miyaura coupling trials with Pd catalysts.

Q. What strategies resolve contradictions in spectroscopic data for nitro-pyrazole derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Perform variable-temperature NMR (e.g., −40°C to 80°C in DMSO-d6) to identify dynamic processes. Use 2D-COSY and NOESY to differentiate positional isomers. For ambiguous cases, synthesize isotopic analogs (e.g., 15N-labeled) to confirm assignments .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., cyclooxygenase-2). Compare with pyrazole-based inhibitors like 3-methyl-4,5-dihydro-1H-pyrazole derivatives . Validate predictions via in vitro assays (e.g., COX-2 inhibition IC50) and correlate with Hammett σ values to quantify nitro group contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.